molecular formula C26H22ClFN4O5 B11444113 ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11444113
M. Wt: 524.9 g/mol
InChI Key: AIWLILYIGUPOOP-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with an appropriate amine to form the benzoyl intermediate.

    Cyclization: The benzoyl intermediate undergoes cyclization with a triazine derivative under controlled conditions to form the triazatricyclo structure.

    Oxolan-2-ylmethyl Addition: The oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification with ethyl alcohol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds, such as:

    Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(methyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound lacks the oxolan-2-ylmethyl group, which may affect its reactivity and biological activity.

    Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: The carboxamide derivative may exhibit different solubility and stability properties compared to the ester.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H22ClFN4O5

Molecular Weight

524.9 g/mol

IUPAC Name

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H22ClFN4O5/c1-2-36-26(35)17-13-16-22(29-20-10-3-4-11-31(20)25(16)34)32(14-15-7-6-12-37-15)23(17)30-24(33)21-18(27)8-5-9-19(21)28/h3-5,8-11,13,15H,2,6-7,12,14H2,1H3

InChI Key

AIWLILYIGUPOOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)CC5CCCO5

Origin of Product

United States

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